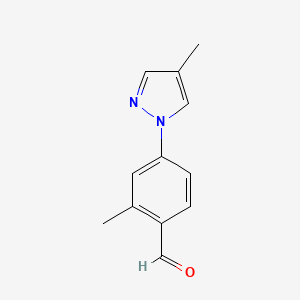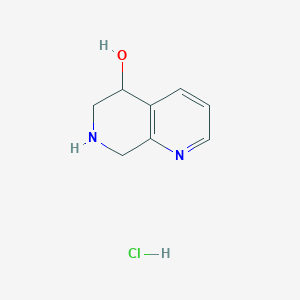
3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal typically involves the reaction of 2,5-dimethyl-1,3-thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of methanol as a solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
2,5-Dimethyl-1,3-thiazole: Shares the thiazole ring structure but lacks the aldehyde functional group.
4-Methyl-1,3-thiazole: Similar structure with a different substitution pattern on the thiazole ring.
Uniqueness: 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal is unique due to the presence of both the thiazole ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)9-6(2)12-5/h4H,3H2,1-2H3 |
Clave InChI |
FEMLHSOHRDZFOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)



![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)







